molecular formula C23H24N4O5S B2537479 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 941899-37-2

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2537479
CAS No.: 941899-37-2
M. Wt: 468.53
InChI Key: VNHIVAIEXPDGDQ-UHFFFAOYSA-N
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Description

This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen bridge to an acetamide group. The acetamide is further substituted with a sulfamoylphenyl moiety bound to a 4-methylpyrimidin-2-yl group. Its design likely targets specific biological interactions, such as urease inhibition, given structural parallels to known sulfonamide-based inhibitors .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-15-11-12-24-22(25-15)27-33(29,30)18-9-7-17(8-10-18)26-20(28)14-31-19-6-4-5-16-13-23(2,3)32-21(16)19/h4-12H,13-14H2,1-3H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHIVAIEXPDGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines features that may contribute to various pharmacological effects, particularly in cancer treatment and immune modulation.

Molecular Structure and Properties

The compound's molecular formula is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 395.48 g/mol. The structure includes a benzofuran moiety linked to a sulfamoyl group and an acetamide functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H23N3O4SC_{20}H_{23}N_{3}O_{4}S
Molecular Weight395.48 g/mol
IUPAC NameThis compound
InChI Key[To be added]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer biology and immune regulation. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in the immune response and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Key Mechanisms:

  • IDO Inhibition : Reduces tryptophan catabolism, leading to enhanced T-cell function.
  • Modulation of Immune Responses : Alters cytokine production and promotes anti-tumor activity.
  • Potential Anticancer Properties : Similar compounds have shown promise in preclinical models by inducing apoptosis in cancer cells.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
    • Case Study : A study on dihydrobenzofuran derivatives indicated that modifications at the benzofuran moiety can enhance cytotoxicity against breast cancer cells (MCF-7) .
  • Immune Modulation : Research shows that IDO inhibitors can restore T-cell proliferation and enhance the effectiveness of immune checkpoint inhibitors.
    • Case Study : In a murine model, administration of IDO inhibitors led to increased survival rates and reduced tumor size when combined with PD-1 blockade .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions where the benzofuran derivative is reacted with sulfamoyl and acetamide groups under controlled conditions to achieve high yields.

Common Synthetic Routes:

  • Formation of Benzofuran Derivative : Starting from commercially available precursors.
  • Sulfamoylation : Introduction of the sulfamoyl group via nucleophilic substitution.
  • Acetamidation : Final coupling reaction to form the acetamide linkage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide-Acetamide Pharmacophores

Compound 8 ():

  • Structure: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
  • Key differences: Replaces the benzofuran with a dichlorophenyl-substituted phenyl group.
  • Properties: Melting point 168–173°C; Rf 0.77.

Compound 9 ():

  • Structure: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide.
  • Key differences: Substitutes 4-methylpyrimidine with 5-methylisoxazole.
  • Implications: The isoxazole’s smaller aromatic system may reduce π-π stacking interactions but improve metabolic stability .

Compound from :

  • Structure: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide.
  • Key differences: Uses a sulfanyl (thioether) linker instead of sulfamoyl and a pyridine instead of benzofuran.
  • Properties: Lower hydrogen-bonding capacity (sulfanyl vs. sulfamoyl) likely reduces solubility and target affinity .
Structural Analogues with Benzofuran or Phenoxy Moieties

Compound from (o) :

  • Structure: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide.
  • Key differences: Replaces dihydrobenzofuran with a 2,6-dimethylphenoxy group.
  • Implications: The phenoxy group offers conformational flexibility, whereas the rigid dihydrobenzofuran in the target compound may enhance binding specificity .

Compound from :

  • Structure: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
  • Key differences: Substitutes sulfamoylpyrimidine with methoxyphenyl and adds an aminophenylsulfanyl group.

Data Tables

Table 1: Structural and Physical Comparison
Compound Core Structure Substituents Melting Point (°C) Rf logP (Estimated)
Target Compound Dihydrobenzofuran 4-Methylpyrimidin-2-yl sulfamoyl Not reported 3.5
Compound 8 () Dichlorophenyl 4-Methylpyrimidin-2-yl sulfamoyl 168–173 0.79 4.0
Compound 9 () Dichlorophenyl 5-Methylisoxazol-3-yl sulfamoyl 165–167 0.81 3.8
Compound Pyridine 4,6-Dimethylpyrimidin-2-yl sulfanyl Not reported 2.9

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the benzofuran-ether linkage via nucleophilic substitution under reflux conditions (e.g., using dimethylformamide as a solvent and triethylamine as a base) .
  • Sulfamoylation : Introduction of the sulfamoyl group to the phenyl ring using sulfonating agents like chlorosulfonic acid, followed by amine coupling .
  • Acetamide formation : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with aromatic amines under inert atmospheres . Critical parameters : Temperature (typically 60–110°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) .

Q. How is reaction progress monitored during synthesis?

  • Thin-layer chromatography (TLC) : Used to track intermediate formation using silica plates and UV visualization .
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% target compound) with C18 columns and acetonitrile/water gradients .
  • NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR for methyl groups at δ 1.4–1.6 ppm; ¹³C NMR for carbonyl signals at ~170 ppm) .

Q. What purification methods are recommended for intermediates?

  • Recrystallization : Solvent pairs like ethanol/water for removing unreacted starting materials .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2 ratios) for isolating sulfamoyl intermediates .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Molecular docking : Use Amber or AutoDock to simulate binding affinity with target proteins (e.g., kinases or enzymes). Focus on the sulfamoyl and pyrimidinyl groups for hydrogen-bond interactions .
  • Dynamic simulations : Analyze conformational stability of the dihydrobenzofuran moiety using molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water) . Example : A 100-ns MD simulation revealed that the dimethyl group on benzofuran enhances hydrophobic interactions with protein pockets .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping aromatic protons) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N isotopes to trace specific atoms in complex spectra . Case study : A study on similar pyrimidine derivatives used DEPT-135 to differentiate CH₂ and CH₃ groups in crowded regions .

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., sulfamoylation) to enhance heat dissipation and reduce side reactions .
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using response surface methodology. For example, a 3² factorial design increased acetamide coupling efficiency by 22% .

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